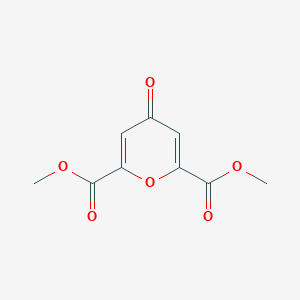
dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate, also known as DMDD, is an organic compound used in the field of chemistry and biochemistry. It is a pyran derivative, and its chemical formula is C9H8O6. DMDD has been found to have various applications in scientific research, including its use as a precursor in the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity has been exploited in the synthesis of various biologically active compounds.
Biochemical and Physiological Effects:
dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate has been found to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, antimicrobial, and antioxidant activities. It has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate is its versatility as a starting material in the synthesis of various biologically active compounds. However, its reactivity with nucleophiles can also be a limitation, as it may interfere with the synthesis of desired products.
Zukünftige Richtungen
There are many potential future directions for research involving dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate. One area of interest is the synthesis of new biologically active compounds using dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate as a starting material. Another area of interest is the investigation of the mechanism of action of dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate and its derivatives. Additionally, the development of new synthetic methods for dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate may also be an area of future research.
Synthesemethoden
Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate can be synthesized through a multi-step process that involves the condensation of malonic acid with acetylacetone followed by cyclization of the resulting intermediate. The final product is obtained through esterification of the resulting pyran with methanol.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate has been extensively used as a starting material in the synthesis of various biologically active compounds, including antitumor agents, anti-inflammatory agents, and antimicrobial agents. It has also been used as a building block in the synthesis of natural products, such as coumarins and flavonoids.
Eigenschaften
CAS-Nummer |
6558-96-9 |
|---|---|
Produktname |
dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate |
Molekularformel |
C9H8O6 |
Molekulargewicht |
212.16 g/mol |
IUPAC-Name |
dimethyl 4-oxopyran-2,6-dicarboxylate |
InChI |
InChI=1S/C9H8O6/c1-13-8(11)6-3-5(10)4-7(15-6)9(12)14-2/h3-4H,1-2H3 |
InChI-Schlüssel |
BHSUHVSNJNGPPV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=O)C=C(O1)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=CC(=O)C=C(O1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



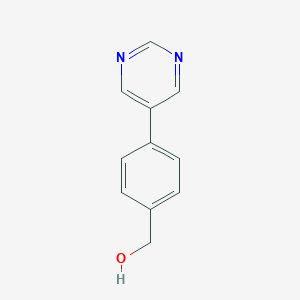
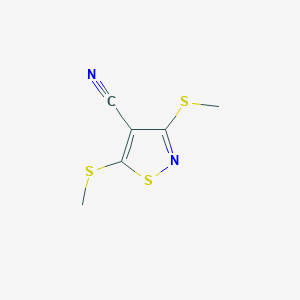

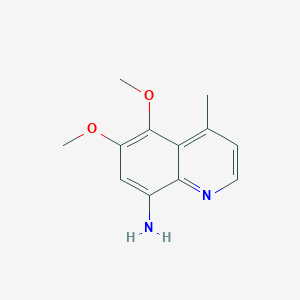
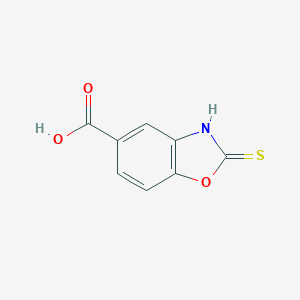
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B187991.png)


![3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B188001.png)
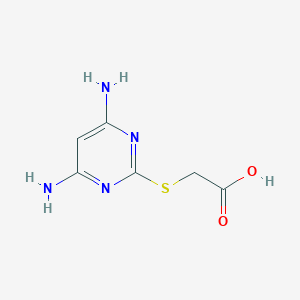
![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol](/img/structure/B188003.png)
![N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B188007.png)
![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B188008.png)
